Acolbifene (EM-652, SCH 57068·HCl) is a fourth-generation selective estrogen receptor modulator (SERM) developed for its potential in treating and preventing hormone-dependent breast cancer. [, , , ] It is the active form of the ester prodrug EM-800 (SCH 57050). [, , ] Unlike some SERMs, Acolbifene acts as a pure antagonist in breast and uterine tissue, blocking estrogen's effects and inhibiting the proliferation of ER-positive tumor cells. [, , , ] This characteristic distinguishes it from earlier SERMs like Tamoxifen, which can exhibit estrogen-like stimulatory effects in the uterus, potentially leading to endometrial cancer. [, , ] Acolbifene has been shown to decrease bone resorption and increase bone mineral density. [] Additionally, it exhibits beneficial effects on lipid metabolism, decreasing total and LDL cholesterol levels. [, , , , ]
The synthesis of Acolbifene involves a multistep process. A key intermediate in the synthesis is the racemic amine (±)-EM-343, which contains a piperidine ring. [] Resolution of this racemic mixture is crucial to obtain the enantiomerically pure (+)-Acolbifene.
One synthesis route uses commercially available [U-14C2]resorcinol as the starting material. [] A six-step synthesis yields the racemic amine (±)-[14C2]EM-343. [] This amine is then resolved by selective crystallization of the diastereomeric mixture of (S)-(+)-camphorsulfonates salts to obtain (+)-[14C2]EM-652·(+)-CSA. [] The undesired enantiomer can be recovered from the mother liquor and subjected to racemization and resolution cycles to increase the overall yield of the desired enantiomer. [] Finally, (+)-[14C2]EM-652·(+)-CSA is converted to the dipivaloate ester (+)-[14C2]EM-800 or the hydrochloride salt (+)-[14C2]EM-652·HCl (Acolbifene). []
Another approach involves modifications to the nitrogen atom of the 2H-1-benzopyran scaffold. [] This method focuses on optimizing the antiestrogenic activity of Acolbifene analogs by introducing various substituents on the nitrogen atom. []
Acolbifene belongs to the 2H-1-benzopyran family of compounds. [] Its structure consists of a triarylethylene core with a benzopyran ring system. [] A key structural feature is the presence of a piperidine ring attached to the benzopyran moiety. [] This piperidine substituent plays a crucial role in the pharmacological activity of Acolbifene. []
Acolbifene undergoes bioactivation to form reactive metabolites, specifically quinone methides. [] This process can occur through chemical or enzymatic oxidation. [] One pathway involves oxidation at the C-17 methyl group, generating a classical Acolbifene quinone methide. [] Another pathway leads to the formation of a diquinone methide via oxidation of two phenol groups. [] These quinone methides are electrophilic species capable of reacting with biological nucleophiles, such as glutathione (GSH) and deoxynucleosides. []
Acolbifene exerts its biological effects by selectively binding to estrogen receptors (ERs), primarily ERα and ERβ. [, , ] It acts as an estrogen antagonist in breast and uterine tissues, competing with estrogen for binding to ERs and preventing estrogen-induced gene transcription. [, , , ] This antagonistic action inhibits the proliferation of ER-positive breast cancer cells and prevents estrogenic stimulation of the endometrium. [, , , ]
Conversely, Acolbifene exhibits estrogen-like effects in other tissues, such as bone and the cardiovascular system. [, , , , , ] In bone, it reduces bone resorption and increases bone mineral density, mimicking the beneficial effects of estrogen. [] In endothelial cells, Acolbifene stimulates nitric oxide (NO) production, an important factor in cardiovascular health. [] This effect is mediated through both genomic and nongenomic mechanisms, involving the activation of MAPK and PI3K/Akt pathways, ultimately leading to increased eNOS expression and activity. []
The tissue-selective agonistic and antagonistic actions of Acolbifene are attributed to its ability to induce distinct conformational changes in the ER upon binding. [, ] These conformational changes influence the recruitment of coactivators or corepressors, ultimately dictating the transcriptional activity of the ER-Acolbifene complex in a tissue-specific manner. [, ]
a) Breast Cancer Prevention and Treatment: Acolbifene has been studied extensively for its potential in preventing breast cancer, particularly in premenopausal women at high risk. [, , , ] It has been shown to reduce the proliferation of benign breast epithelial cells, as evidenced by decreased Ki-67 expression. [, , , ] Moreover, Acolbifene downregulates estrogen-inducible genes involved in breast cancer development, such as ERα, progesterone receptor (PgR), and pS2. [, , , , ] These findings suggest that Acolbifene may provide chemopreventive benefits by suppressing estrogenic stimulation and proliferation in breast tissue.
In models of Tamoxifen-resistant breast cancer, Acolbifene has demonstrated efficacy in inhibiting tumor growth. [] This suggests that Acolbifene may be effective in treating breast cancers that have developed resistance to other SERMs, highlighting its potential as a therapeutic option for women with advanced or resistant disease. []
b) Modulation of Estrogen-Sensitive Parameters: Acolbifene's effects on various estrogen-sensitive parameters have been studied in both in vitro and in vivo models. [] Unlike some other SERMs that can exhibit estrogenic effects in the uterus, Acolbifene has been shown to have no stimulatory effect on uterine weight, vaginal weight, or endometrial epithelial height in ovariectomized rats. [] This pure antagonistic profile in uterine tissue makes it a promising candidate for long-term use in women, as it avoids the potential risks associated with the uterotrophic activity of other SERMs. []
c) Lipid Metabolism and Cardiovascular Health: Studies have demonstrated the beneficial effects of Acolbifene on lipid metabolism, making it a potential therapeutic option for managing dyslipidemia. [, , , ] Acolbifene has been shown to reduce plasma triglycerides (TGs) by decreasing the VLDL-TG secretion rate. [] It also lowers total, HDL, and non-HDL cholesterol levels. [, ] Mechanistically, Acolbifene decreases the expression of microsomal triglyceride transfer protein (MTP) in the liver, which is involved in VLDL assembly and secretion. [] Additionally, Acolbifene increases the abundance of scavenger receptor class B type 1 (SR-BI) and LDL receptor (LDLR) in the liver, promoting cholesterol uptake and clearance from the circulation. []
Acolbifene's estrogen-like effects in the cardiovascular system, particularly its ability to stimulate NO production in endothelial cells, suggest potential benefits in cardiovascular health. [, ] NO is a potent vasodilator and plays a crucial role in maintaining vascular health. [, ] Acolbifene's ability to increase NO production may contribute to its protective effects against cardiovascular disease. [, ]
d) Investigation of Estrogen Signaling Pathways: Acolbifene has been used as a valuable tool in scientific research to investigate the complexities of estrogen signaling pathways. [, , , ] By comparing its effects to those of other SERMs, researchers can gain insights into the specific molecular mechanisms underlying the tissue-selective actions of these compounds. [, , , ] For instance, studies have examined the differential effects of Acolbifene, Raloxifene, Tamoxifen, and Fulvestrant on gene expression profiles in breast cancer cells and xenograft models. [, ] These studies have revealed distinct patterns of gene regulation by each SERM, providing valuable information about the complex interplay between these compounds and the estrogen signaling pathway. [, ]
e) Combination Therapies: The potential of Acolbifene in combination therapies for breast cancer has also been explored. [] Preclinical studies have shown that combining Acolbifene with a rexinoid (LG100268) resulted in synergistic inhibition of tumor growth in a mouse model of estrogen receptor-negative breast cancer. [] This synergistic effect was observed in both prevention and treatment settings, highlighting the potential of combining Acolbifene with other targeted therapies to enhance antitumor efficacy. []
a) Further exploration of its mechanism of action: While Acolbifene's interactions with ERs are well-established, a more comprehensive understanding of its downstream signaling pathways and the factors influencing its tissue-specific actions is needed. [, ]
b) Development of biomarkers: Identifying biomarkers that can predict response to Acolbifene in different tissues would be valuable in personalizing treatment and prevention strategies. [, ]
c) Evaluation in combination therapies: Further preclinical and clinical studies are warranted to assess the safety and efficacy of Acolbifene in combination with other targeted therapies, such as rexinoids, aromatase inhibitors, or CDK4/6 inhibitors. []
d) Investigation of long-term safety: While Acolbifene has shown a favorable safety profile in preclinical and short-term clinical studies, long-term safety data are needed to fully assess its potential risks and benefits. [, , ]
e) Development of novel SERMs: Acolbifene's unique pharmacological profile and promising preclinical data have paved the way for the development of next-generation SERMs with improved efficacy and safety profiles. [] Future research efforts should focus on designing and synthesizing novel SERMs with enhanced tissue selectivity and reduced off-target effects. []
Acolbifene represents a promising SERM with potential applications in breast cancer prevention and treatment, lipid metabolism management, and cardiovascular health. [, , , , , , , , , ] Its unique pharmacological profile, characterized by pure antiestrogenic activity in breast and uterine tissues, coupled with beneficial effects in other tissues, makes it a valuable candidate for further investigation. [, , , , , , ] Continued research on Acolbifene's mechanism of action, long-term safety, and potential in combination therapies will be crucial to fully realizing its therapeutic potential and developing novel SERMs with improved efficacy and safety profiles. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7